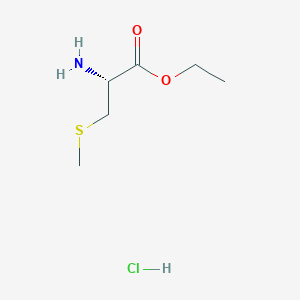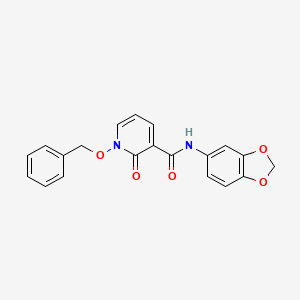
N-1,3-benzodioxol-5-yl-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the context of the synthesis of related compounds, paper describes the synthesis of a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents. These compounds were synthesized to evaluate their antioxidant activity. Similarly, paper reports the synthesis of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, which were tested for their serotonin-3 (5-HT3) receptor antagonistic activity. Although the synthesis of the specific compound is not detailed, these papers provide insight into the synthetic strategies that could be applied to related compounds.
Molecular Structure Analysis
The molecular structure of compounds related to the one has been studied using various analytical techniques. For instance, paper discusses the X-ray crystal structure of a pyrazole derivative with a benzodioxolyl group. The compound was found to have a twisted conformation between the pyrazole and thiophene rings, and the crystal structure was stabilized by intermolecular hydrogen bonds. These findings suggest that similar structural analyses could be conducted on "N-1,3-benzodioxol-5-yl-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" to determine its conformation and stabilization mechanisms.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions involving the compound . However, the antioxidant activities of related compounds were evaluated in paper , and the antagonistic activity on serotonin receptors was assessed in paper . These studies indicate that compounds with benzodioxolyl and carboxamide groups can participate in biological interactions, which could be a point of interest for further chemical reaction analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in paper , where the thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis. Additionally, the electronic structures of the compounds were optimized and calculated using various computational methods, providing insights into the electrophilic and nucleophilic regions of the molecular surface. These analyses could be relevant when studying the physical and chemical properties of "N-1,3-benzodioxol-5-yl-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide".
Applications De Recherche Scientifique
Antioxidant Activity
N-1,3-benzodioxol-5-yl-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives have been investigated for their antioxidant properties. For instance, a study by Tumosienė et al. (2019) synthesized various derivatives with substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino. These compounds displayed significant antioxidant activity, with some even surpassing well-known antioxidants like ascorbic acid in efficacy (Tumosienė et al., 2019).
Antimicrobial Properties
The antimicrobial potential of these compounds has also been explored. Research by Talupur et al. (2021) synthesized compounds featuring 2-oxido and 4-substituted phenoxy substituents. These molecules underwent extensive characterization and were subjected to antimicrobial evaluation, revealing notable antimicrobial properties (Talupur et al., 2021).
Targeting Specific Receptors
In the field of medicinal chemistry, these compounds have been used to target specific receptors. A study by Wang et al. (2011) reported the synthesis of analogues targeting the urokinase receptor (uPAR). These compounds demonstrated efficacy in breast cancer invasion, migration, and adhesion assays, and also inhibited angiogenesis and cell growth, indicating their potential in cancer therapy (Wang et al., 2011).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(21-15-8-9-17-18(11-15)26-13-25-17)16-7-4-10-22(20(16)24)27-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDWUPXIIXGCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)

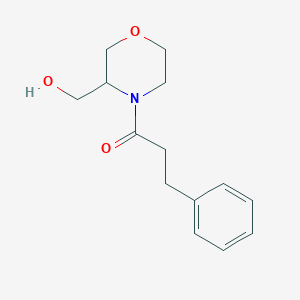
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)
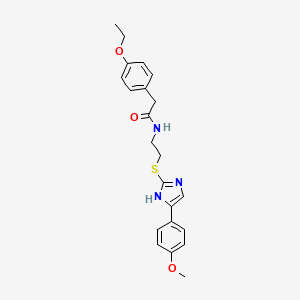
![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)
![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)
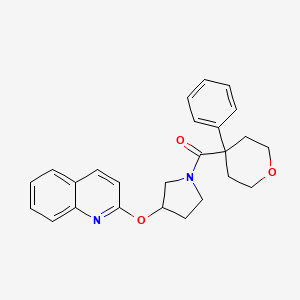

![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)
